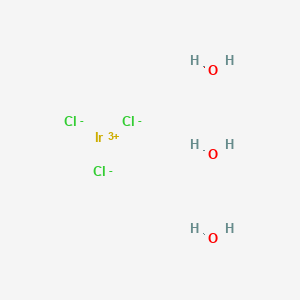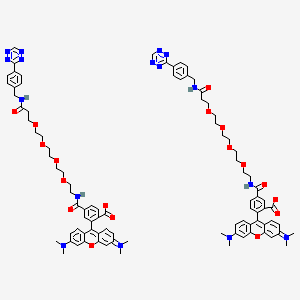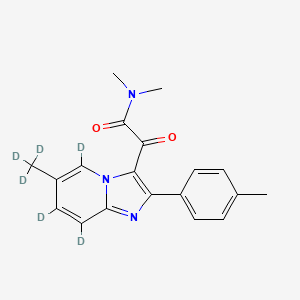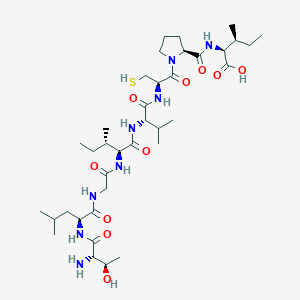
Carbenicillin (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbenicillin (disodium) is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. Carbenicillin is often used in clinical settings to treat infections of the urinary tract and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbenicillin is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with carboxyphenylacetyl chloride. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the penicillin nucleus .
Industrial Production Methods: Industrial production of carbenicillin involves large-scale fermentation processes to produce 6-APA, followed by chemical synthesis to introduce the carboxyphenylacetyl side chain. The final product is then purified and converted to its disodium salt form for medical use .
Chemical Reactions Analysis
Types of Reactions: Carbenicillin undergoes several types of chemical reactions, including:
Oxidation and Reduction: Carbenicillin can undergo oxidation and reduction reactions, although these are less common in clinical settings.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, though they are not commonly used in standard applications.
Major Products Formed:
Hydrolysis Products: Inactive penicilloic acid derivatives.
Scientific Research Applications
Carbenicillin is widely used in scientific research due to its broad-spectrum antibacterial activity and stability. Some key applications include:
Microbiology: Used as a selective agent in culture media to prevent bacterial contamination.
Molecular Biology: Preferred over ampicillin for plasmid selection due to its stability and lower toxicity.
Medicine: Used to treat bacterial infections, particularly those caused by Gram-negative bacteria
Industrial Applications: Employed in the production of genetically modified organisms and in biotechnological processes.
Mechanism of Action
Carbenicillin exerts its antibacterial effects by inhibiting the final stages of bacterial cell wall synthesis. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the cross-linking of peptidoglycan strands. This inhibition leads to the formation of a weakened cell wall, ultimately causing bacterial cell lysis .
Comparison with Similar Compounds
Ampicillin: Another broad-spectrum penicillin antibiotic, but less stable than carbenicillin.
Ticarcillin: Similar to carbenicillin but with a broader spectrum of activity against Pseudomonas species.
Piperacillin: A more potent penicillin derivative with enhanced activity against Gram-negative bacteria.
Uniqueness of Carbenicillin: Carbenicillin is unique due to its stability and effectiveness against Pseudomonas aeruginosa. It is also preferred in molecular biology applications for plasmid selection due to its lower toxicity and reduced formation of satellite colonies compared to ampicillin .
Properties
Molecular Formula |
C17H16N2Na2O6S |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 |
InChI Key |
RTYJTGSCYUUYAL-YCAHSCEMSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)

![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)





![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)


